molecular formula C8H13BrN4S B12559800 1-(4,6-Diaminopyrimidin-2-yl)thiolan-1-ium bromide CAS No. 185256-53-5

1-(4,6-Diaminopyrimidin-2-yl)thiolan-1-ium bromide

Cat. No.: B12559800
CAS No.: 185256-53-5
M. Wt: 277.19 g/mol
InChI Key: NQFIFWQVZNUISW-UHFFFAOYSA-M
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Description

1-(4,6-Diaminopyrimidin-2-yl)thiolan-1-ium bromide is a chemical compound that features a pyrimidine ring substituted with two amino groups at the 4 and 6 positions, and a thiolan-1-ium group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Diaminopyrimidin-2-yl)thiolan-1-ium bromide typically involves the reaction of 4,6-diaminopyrimidine with thiolane in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as heating, stirring, and purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and ensuring environmental safety.

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Diaminopyrimidin-2-yl)thiolan-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiolan-1-ium group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide, cyanide, or amines can be employed under basic or neutral conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

1-(4,6-Diaminopyrimidin-2-yl)thiolan-1-ium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4,6-Diaminopyrimidin-2-yl)thiolan-1-ium bromide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The thiolan-1-ium group may also interact with cellular membranes, influencing cell signaling pathways .

Comparison with Similar Compounds

    2,4-Diaminopyrimidine: Shares the pyrimidine core but lacks the thiolan-1-ium group.

    Thiolan-1-ium derivatives: Compounds with similar thiolan-1-ium groups but different substituents on the pyrimidine ring.

Uniqueness: 1-(4,6-Diaminopyrimidin-2-yl)thiolan-1-ium bromide is unique due to the presence of both the 4,6-diaminopyrimidine and thiolan-1-ium groups, which confer distinct chemical and biological properties.

Properties

CAS No.

185256-53-5

Molecular Formula

C8H13BrN4S

Molecular Weight

277.19 g/mol

IUPAC Name

2-(thiolan-1-ium-1-yl)pyrimidine-4,6-diamine;bromide

InChI

InChI=1S/C8H13N4S.BrH/c9-6-5-7(10)12-8(11-6)13-3-1-2-4-13;/h5H,1-4H2,(H4,9,10,11,12);1H/q+1;/p-1

InChI Key

NQFIFWQVZNUISW-UHFFFAOYSA-M

Canonical SMILES

C1CC[S+](C1)C2=NC(=CC(=N2)N)N.[Br-]

Origin of Product

United States

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